(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic compound that features a piperidine ring, a benzoyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling of the Fragments: The final step involves coupling the piperidine-benzoyl intermediate with the isoxazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and piperidine rings.
Mechanism of Action
The mechanism of action of (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. The isoxazole ring can participate in π-π interactions, stabilizing the compound within the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
(4-Benzoylpiperidin-1-yl)(3-phenylisoxazol-4-yl)methanone: Lacks the dichlorophenyl group, which may affect its binding affinity and specificity.
(4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)isoxazol-4-yl)methanone: Similar structure but without the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the dichlorophenyl and methyl groups in (4-Benzoylpiperidin-1-yl)(3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanone provides a unique combination of steric and electronic effects, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-19(21(26-30-14)20-17(24)8-5-9-18(20)25)23(29)27-12-10-16(11-13-27)22(28)15-6-3-2-4-7-15/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAZWGEIGGLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.